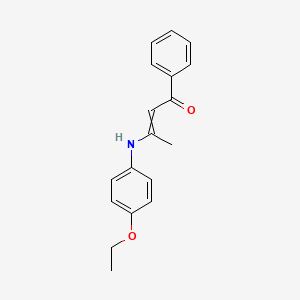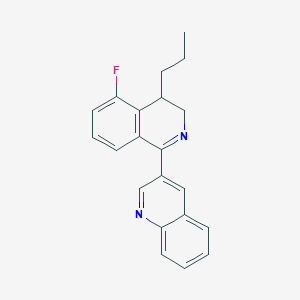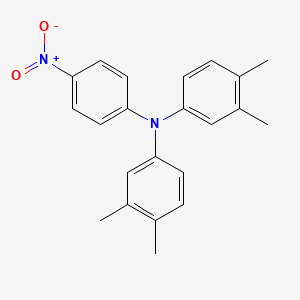
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two dimethylphenyl groups and a nitrophenyl group attached to an aniline core. Aromatic amines are known for their diverse applications in various fields, including pharmaceuticals, dyes, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylaniline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamines.
Substitution: Introduction of halogen or sulfonic acid groups onto the aromatic rings.
科学的研究の応用
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its aromatic structure and reactivity.
作用機序
The mechanism of action of N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-aminophenyl)aniline: Similar structure but with an amino group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-methylphenyl)aniline: Similar structure but with a methyl group instead of a nitro group.
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-chlorophenyl)aniline: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3,4-Dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline is unique due to the presence of both dimethylphenyl and nitrophenyl groups, which confer distinct chemical and biological properties. The nitro group, in particular, plays a crucial role in its reactivity and potential biological activities.
特性
CAS番号 |
918907-81-0 |
|---|---|
分子式 |
C22H22N2O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-3,4-dimethyl-N-(4-nitrophenyl)aniline |
InChI |
InChI=1S/C22H22N2O2/c1-15-5-7-21(13-17(15)3)23(22-8-6-16(2)18(4)14-22)19-9-11-20(12-10-19)24(25)26/h5-14H,1-4H3 |
InChIキー |
RFKXXUPZPDCKLI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=C(C=C3)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


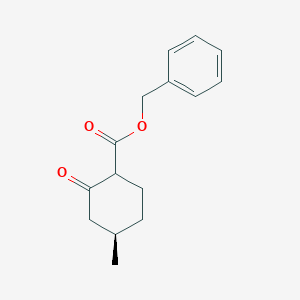
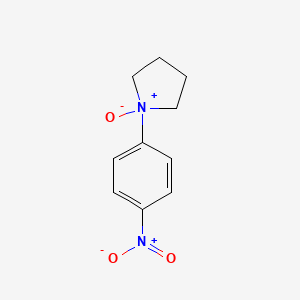
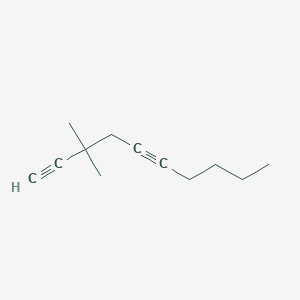
![1-Phenyl-5-{2-[(trimethylsilyl)oxy]ethanesulfonyl}-1H-tetrazole](/img/structure/B12627332.png)

![2-[(14,14-Dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)oxy]-1-morpholin-4-ylethanone](/img/structure/B12627335.png)


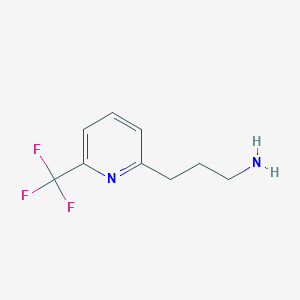
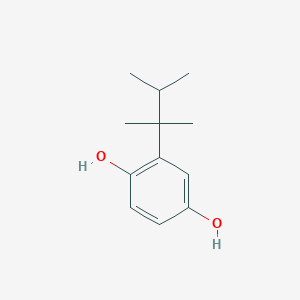
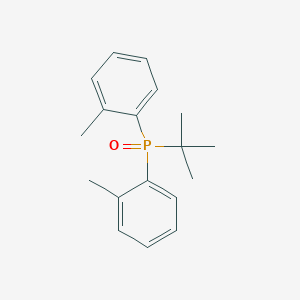
![5-(4-chlorophenyl)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12627362.png)
